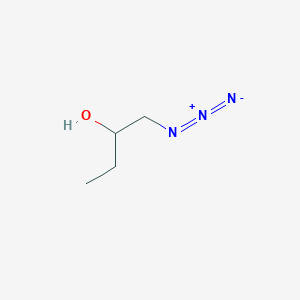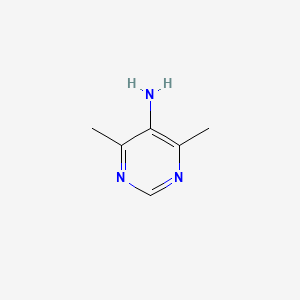
4,6-Dimethylpyrimidin-5-amine
Overview
Description
4,6-Dimethylpyrimidin-5-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethylpyrimidin-5-amine is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
This compound interacts with FGFR4 by inhibiting its activity . This inhibition is achieved through a process known as molecular docking, which involves the compound binding to the active site of FGFR4, thereby preventing it from carrying out its normal function .
Biochemical Pathways
The inhibition of FGFR4 affects various biochemical pathways. Most notably, it impacts the pathways involved in cell proliferation and differentiation . The downstream effects of this inhibition include a decrease in cell division and growth, particularly in hepatocellular carcinoma (HCC) cell lines .
Pharmacokinetics
The compound’s ability to inhibit fgfr4 suggests it has sufficient bioavailability to interact with its target .
Result of Action
The result of this compound’s action is a strong anti-proliferative activity against Hep3B, an HCC cell line . This means that the compound effectively reduces the growth and division of these cancer cells . In vivo studies have shown that the anti-tumor activity of this compound against Hep3B-xenografted tumors is similar to that of the positive control, BLU9931 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can impact its ability to interact with its target .
Biochemical Analysis
Biochemical Properties
4,6-Dimethylpyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is crucial in cell signaling pathways . The interaction between this compound and FGFR4 involves binding to the receptor’s active site, thereby inhibiting its activity and affecting downstream signaling pathways . Additionally, this compound can act as a Bronsted base, accepting a hydron from donor molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to exhibit anti-proliferative activity against hepatocellular carcinoma cell lines by inhibiting FGFR4 . This inhibition leads to reduced cell proliferation and tumor growth. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. As a nucleophile, this compound can be deprotonated, forming a conjugate base stabilized by resonance . This property allows it to participate in various biochemical reactions, including enzyme inhibition and activation. The compound’s ability to inhibit FGFR4 is a key aspect of its molecular mechanism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits good stability under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental setup. For instance, prolonged exposure to this compound may lead to changes in cell viability and function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to inhibit tumor growth effectively without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways include its conversion to various metabolites, which can affect metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via active transport mechanisms, where it can exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
The synthesis of 4,6-Dimethylpyrimidin-5-amine typically involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Chemical Reactions Analysis
4,6-Dimethylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethylpyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
4,6-Dimethylpyrimidin-5-amine can be compared with other similar compounds, such as:
2-Amino-4,6-dimethylpyrimidine: This compound has similar structural features but differs in its specific functional groups and applications.
6-Amino-2,4,5-trimethylpyridin-3-ol: Another related compound with different substitution patterns and biological activities.
2,5-Dimethylpyrimidin-4-Amine: Shares the pyrimidine core but has different substituents and properties.
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,6-dimethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(7)5(2)9-3-8-4/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUHTTJGQKIBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575089 | |
| Record name | 4,6-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90856-77-2 | |
| Record name | 4,6-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


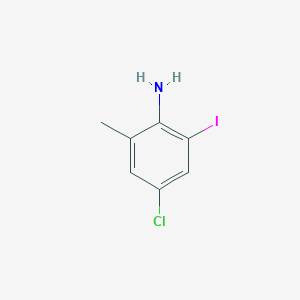
![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)
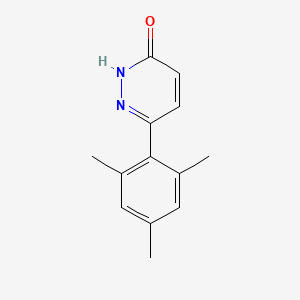
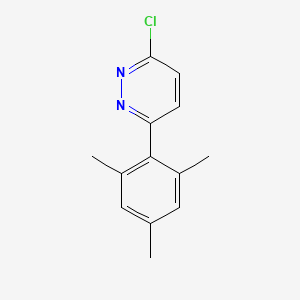
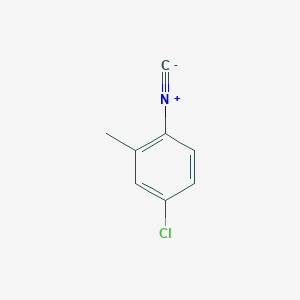
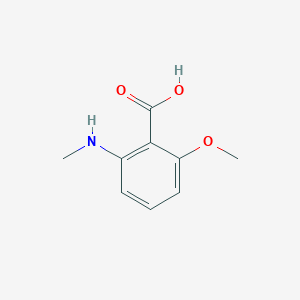

![Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate](/img/structure/B1368930.png)
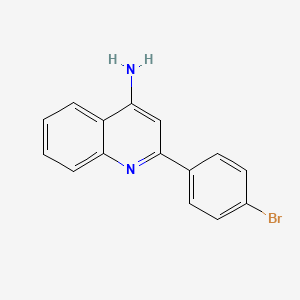
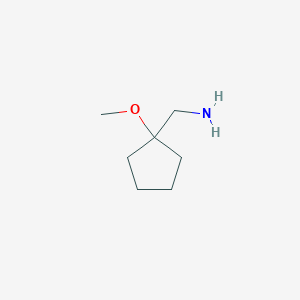
![1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B1368933.png)
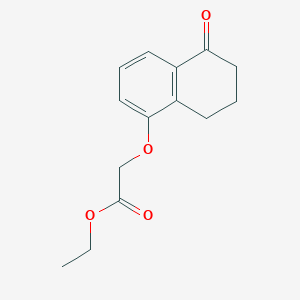
![1-[(Dibenzylamino)methyl]cyclopropanol](/img/structure/B1368937.png)
